![molecular formula C11H19Cl B13190918 ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane is an organic compound with the molecular formula C₁₁H₁₉Cl It is a cycloalkane derivative, characterized by the presence of a chloromethyl group attached to a cyclobutyl ring, which is further connected to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane typically involves the chloromethylation of cyclobutylmethylcyclopentane. This can be achieved through the reaction of cyclobutylmethylcyclopentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutylmethylcyclopentanes with various functional groups.
Oxidation Reactions: Products include cyclobutylmethylcyclopentanols or cyclobutylmethylcyclopentanoic acids.
Reduction Reactions: The major product is cyclobutylmethylcyclopentane.
Applications De Recherche Scientifique
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the function of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylmethylcyclopentane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclopentylmethylcyclobutane: Similar structure but with different ring sizes, affecting its chemical properties.
Chloromethylcyclopentane: Contains a single ring, making it structurally simpler.
Uniqueness
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane is unique due to the presence of both cyclobutyl and cyclopentane rings, along with a reactive chloromethyl group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H19Cl |
|---|---|
Poids moléculaire |
186.72 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclobutyl]methylcyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9H2 |
Clé InChI |
DQBLACGAIPLLLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2(CCC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


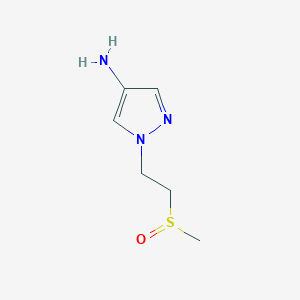
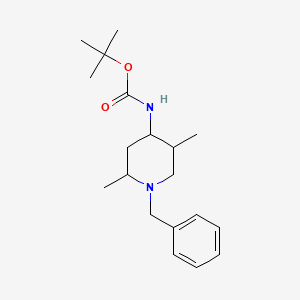


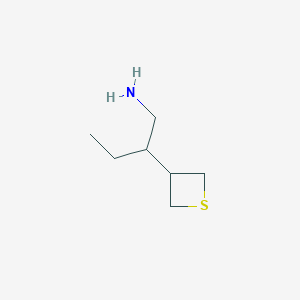
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
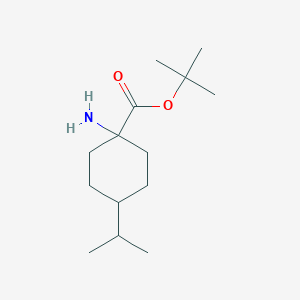
![2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13190878.png)
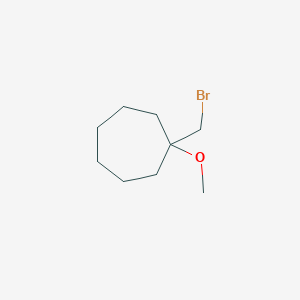
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)

![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)

![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)
